molecular formula C39H56ClN3O10S2 B2878631 DM4-Sme CAS No. 796073-68-2

DM4-Sme

货号 B2878631
CAS 编号: 796073-68-2
分子量: 826.46
InChI 键: LTLNAIFGVAUBEJ-CJUSJEAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DM4-Sme is a metabolite of antibody-maytansin conjugates (AMCs) and a tubulin inhibitor . It is also a cytotoxic moiety of antibody-drug conjugates (ADCs), which can be linked to an antibody through a disulfide bond or a stable thioether bond . DM4-Sme inhibits KB cells with an IC50 of 0.026 nM .


Synthesis Analysis

DM4-Sme has been synthesized through iridium-catalyzed hydrogen isotope exchange reactions of aliphatic amides . The method is fully translatable to the specific requirements of tritium chemistry and its effectiveness was demonstrated by direct tritium labeling of a maytansinoid .


Molecular Structure Analysis

DM4-Sme contains a free sulfhydryl group, which reacts with other thiol-containing molecules in biological matrices to form conjugates . This can lead to an underestimation of the free payload concentration .


Chemical Reactions Analysis

DM4-Sme has been involved in highly selective homogeneous iridium-catalyzed hydrogen isotope exchange (HIE) of unactivated C(sp3) centers in aliphatic amides . The HIE with a series of common ADC linker side chains proceeds with high yields, high regioselectivity, and with deuterium incorporation up to 99% .


Physical And Chemical Properties Analysis

DM4-Sme has a molecular weight of 826.46 and a formula of C39H56ClN3O10S2 . It appears as a solid, white to off-white substance .

科学研究应用

Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy

DM4-SMe serves as a cytotoxic moiety in ADCs, which are designed to target and destroy cancer cells while sparing healthy cells. The molecule can be linked to antibodies through disulfide bonds or stable thioether bonds . This targeted approach allows for the delivery of DM4-SMe directly to cancer cells, reducing systemic toxicity and improving therapeutic efficacy.

Tubulin Inhibition for Cell Cycle Arrest

As a tubulin inhibitor, DM4-SMe disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This mechanism is crucial for preventing the proliferation of cancer cells and is a key area of research for developing new cancer treatments.

Metabolite Analysis in Pharmacokinetics

DM4-SMe is a metabolite of antibody-maytansin conjugates (AMCs). Its pharmacokinetic properties are studied to understand the metabolism and elimination of ADCs in the body. This research is vital for optimizing dosing regimens and minimizing side effects in cancer therapy .

Cytotoxicity Studies for Drug Development

The cytotoxic effects of DM4-SMe are quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. DM4-SMe has shown high potency with an IC50 of 0.026 nM against KB cells . These studies are essential for determining the therapeutic window and safety profile of new ADCs.

Disulfide Bond Stability Research

The stability of the disulfide bond linking DM4-SMe to antibodies is a critical factor in the development of ADCs. Research in this area focuses on enhancing the stability of the bond to prevent premature release of the cytotoxic agent, which could lead to off-target effects .

Thioether Bond Research for Drug Linkers

Similar to disulfide bonds, thioether bonds are used to attach DM4-SMe to antibodies. Studies on thioether bond stability contribute to the design of more stable and effective ADCs. Researchers aim to create linkers that release the cytotoxic agent only within the targeted cancer cells .

In Vivo Efficacy Studies

DM4-SMe is evaluated in animal models to assess its efficacy in shrinking tumors and prolonging survival. These in vivo studies are crucial for translating preclinical findings into clinical applications and for the eventual approval of new ADCs for cancer treatment .

Resistance Mechanism Research

Understanding how cancer cells develop resistance to drugs like DM4-SMe is vital for improving treatment outcomes. Research in this field explores the genetic and molecular changes in cancer cells that lead to resistance, with the goal of developing strategies to overcome it .

作用机制

Target of Action

DM4-Sme, a metabolite of antibody-maytansin conjugates (AMCs), primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is vital for cell division .

Mode of Action

DM4-Sme acts as a tubulin inhibitor . It binds to tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation and function of the mitotic spindle during cell division, leading to cell cycle arrest and ultimately cell death . DM4-Sme can be linked to an antibody through a disulfide bond or a stable thioether bond, allowing it to specifically target cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by DM4-Sme is the microtubule assembly pathway . By inhibiting tubulin, DM4-Sme disrupts the dynamic instability of microtubules, which is essential for their function in cell division . This leads to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

ADCs are designed to selectively deliver the cytotoxic drug to tumor tissues, sparing normal tissues, thereby improving its therapeutic window .

Result of Action

The molecular effect of DM4-Sme is the inhibition of tubulin polymerization, which disrupts microtubule dynamics . On a cellular level, this leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . DM4-Sme has been shown to inhibit KB cells with an IC50 of 0.026 nM, indicating its potent cytotoxicity .

Action Environment

The action, efficacy, and stability of DM4-Sme, like other ADCs, can be influenced by various environmental factors. These can include the characteristics of the tumor microenvironment, the expression level of the target antigen on cancer cells, and the presence of competing substrates

安全和危害

DM4-Sme is a potent chemotherapeutic agent and should be handled with care . It is fatal if swallowed or in contact with skin . It can cause severe skin burns and eye damage, and may cause genetic defects . It may also damage fertility or the unborn child, and cause damage to organs .

未来方向

DM4-Sme is currently being evaluated in clinical phase I/II trials . It has shown robust preclinical activity against cell-line derived xenograft (CDX) models across various solid tumor indications . Further studies are being conducted to help inform patient selection for clinical studies .

属性

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLNAIFGVAUBEJ-SIDGEOBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56ClN3O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DM4-Sme

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。